

Application Notes & Protocols: Preparation and Use of Buformin Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-butyl-3-(diaminomethylidene)guanidine;hydrochloride
CAS No.:	15537-73-2
Cat. No.:	B1265899

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation, storage, and application of buformin hydrochloride stock solutions. Buformin, a potent activator of AMP-activated protein kinase (AMPK), is a critical tool in metabolic research and oncology.[1] Adherence to the detailed protocols herein is essential for ensuring experimental reproducibility, validity, and personnel safety. This guide consolidates physicochemical data, step-by-step procedures, quality control measures, and an in-depth look at its mechanism of action.

Introduction: The Scientific Rationale for Buformin Hydrochloride in Research

Buformin hydrochloride is a member of the biguanide class of drugs, recognized for its potent antihyperglycemic activity.[2][3] While historically used as an oral antidiabetic agent, its significant risk of lactic acidosis led to its withdrawal from many markets for clinical use.[4][5]

However, its powerful and specific mechanism of action has rendered it an invaluable tool in preclinical research, particularly in the fields of metabolic disease and cancer biology.

The primary molecular target of buformin is the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][6] By activating AMPK, buformin inhibits hepatic gluconeogenesis, enhances glucose uptake in peripheral tissues, and modulates lipid metabolism.[2][6][7] In cancer research, buformin's ability to activate AMPK is exploited to inhibit the mTOR pathway and disrupt the Warburg effect, leading to antiproliferative effects and cell death in cancer cells, especially under conditions of glucose deprivation.

Understanding this mechanism is crucial for experimental design. The choice to use buformin is a choice to probe the AMPK signaling network. Therefore, the integrity of the research hinges on the quality and concentration of the buformin solution used.

Material Characterization: Buformin Hydrochloride

A thorough understanding of the reagent's properties is the foundation of a reliable protocol.

Property	Value	Source(s)
Chemical Name	1-Butylbiguanide hydrochloride	[8]
CAS Number	1190-53-0	[2][9]
Molecular Formula	C ₆ H ₁₅ N ₅ · HCl	[2]
Molecular Weight	193.68 g/mol	[4][9]
Appearance	White to beige crystalline solid/powder	[7]
Purity	Typically ≥95% or ≥98% (HPLC)	[2]
Melting Point	177-179 °C	[7]
Stability	Hygroscopic. Store desiccated.	[1][7]

Solubility and Solvent Selection

The choice of solvent is a critical decision that impacts solution stability and compatibility with downstream experimental systems (e.g., cell culture media, assay buffers).

Solvent	Solubility	Notes & Recommendations	Source(s)
Water (Sterile, Ultrapure)	≥ 100 mg/mL	The preferred solvent for most aqueous-based biological assays. Sonication may be required to achieve higher concentrations. Solutions should be sterile-filtered.	[1]
Dimethyl Sulfoxide (DMSO)	≥ 125 mg/mL	A common solvent for creating highly concentrated primary stocks. Note that DMSO can have biological effects on its own; final DMSO concentration in assays should be carefully controlled (typically <0.1%). Use freshly opened, anhydrous grade DMSO as the compound's solubility is sensitive to water content in the solvent.	[1]

Phosphate-Buffered Saline (PBS, pH 7.2)	~1 mg/mL	Suitable for direct preparation of working solutions for certain in vivo or cell-based applications where pH buffering is critical, but limited by lower solubility. [2]
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Expert Insight: For most cell culture experiments, preparing a high-concentration primary stock in DMSO is the most practical approach. This minimizes the volume of solvent added to the culture medium, thereby reducing potential solvent-induced artifacts. For in vivo studies, preparing a solution in sterile water or saline is often preferred.

Protocols for Stock Solution Preparation

Safety is paramount. Buformin hydrochloride is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, when handling the solid compound and its solutions.[11]

Protocol 4.1: Preparation of a 100 mM Buformin Hydrochloride Stock Solution in DMSO

This protocol yields a high-concentration primary stock suitable for long-term storage and subsequent dilution.

Materials:

- Buformin Hydrochloride (CAS 1190-53-0), solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 15 mL)
- Calibrated analytical balance

- Vortex mixer
- Optional: Bath sonicator

Procedure:

- Pre-calculation: Determine the required mass of buformin hydrochloride. To prepare 1 mL of a 100 mM solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 193.68 \text{ g/mol} \times 1000 \text{ mg/g} = 19.37 \text{ mg}$
- Weighing: Accurately weigh 19.37 mg of buformin hydrochloride powder and transfer it to a sterile polypropylene tube.
- Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
- Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, use a bath sonicator for 5-10 minutes until the solution is clear and free of particulates.^[1]
- Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μL) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).^[1] Ensure containers are tightly sealed.

Protocol 4.2: Preparation of a 25 mg/mL Buformin Hydrochloride Stock Solution in Water

This protocol is suitable for applications where DMSO is undesirable.

Materials:

- Buformin Hydrochloride (CAS 1190-53-0), solid powder

- Sterile, ultrapure water (e.g., Milli-Q or equivalent)
- Sterile, conical-bottom polypropylene centrifuge tubes
- 0.22 μm sterile syringe filter
- Sterile syringes

Procedure:

- **Weighing:** Accurately weigh 25 mg of buformin hydrochloride powder and transfer it to a sterile tube.
- **Solubilization:** Add 1.0 mL of sterile, ultrapure water.
- **Dissolution:** Cap the tube and vortex until the solid is fully dissolved. The solution should be clear.
- **Sterilization:** Draw the solution into a sterile syringe, attach a 0.22 μm sterile filter, and dispense the filtered solution into a new sterile tube. This step is critical for cell culture applications to prevent contamination.
- **Aliquoting & Storage:** Aliquot into single-use volumes and store at -20°C or -80°C as described in Protocol 4.1.

Quality Control and Validation

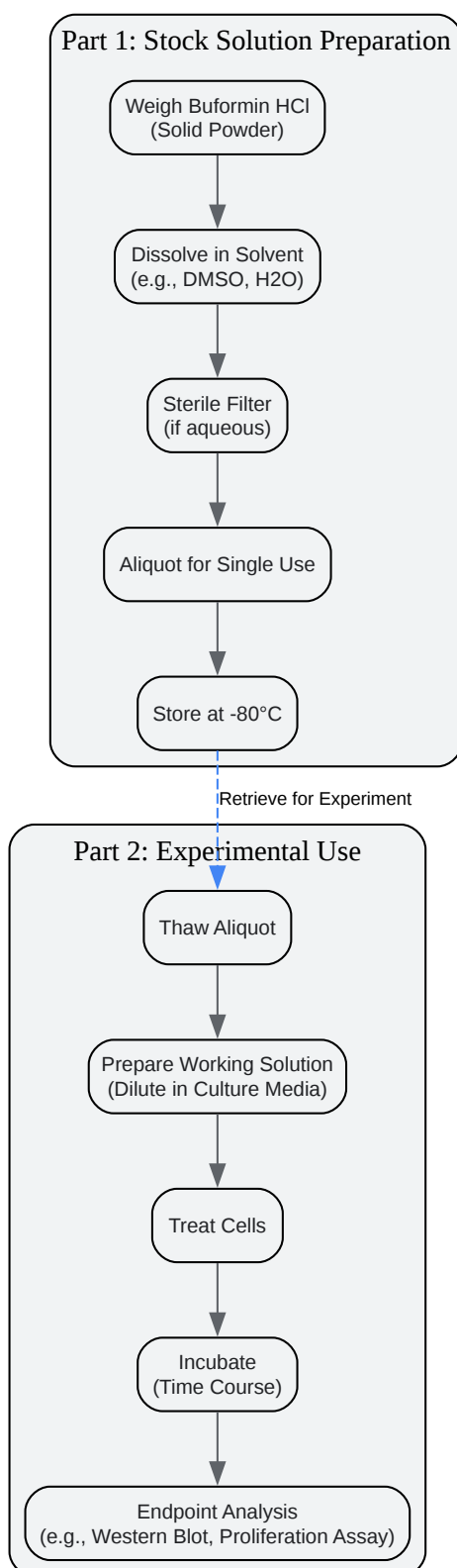
A protocol is only as reliable as its inputs. The following self-validating checks should be integrated into your workflow.

- **Visual Inspection:** Always ensure the stock solution is clear and free of any visible particulates or precipitates before use. If precipitation is observed upon thawing, gently warm the tube to 37°C and vortex to redissolve.
- **Concentration Verification (Optional):** For applications requiring high accuracy, the concentration of the stock solution can be verified using UV-Vis spectrophotometry, referencing its maximum absorbance (λ_{max}) at 235 nm.[2]

- **Functional Assay:** The ultimate validation is a biological one. Before commencing large-scale experiments, test a new batch of stock solution in a simple, robust assay. For example, treating a responsive cell line (e.g., cervical cancer cells like C33A or SiHa) and measuring the phosphorylation of AMPK or its downstream target S6 via Western Blot.^{[12][13]} A dose-dependent increase in p-AMPK would confirm the solution's bioactivity.

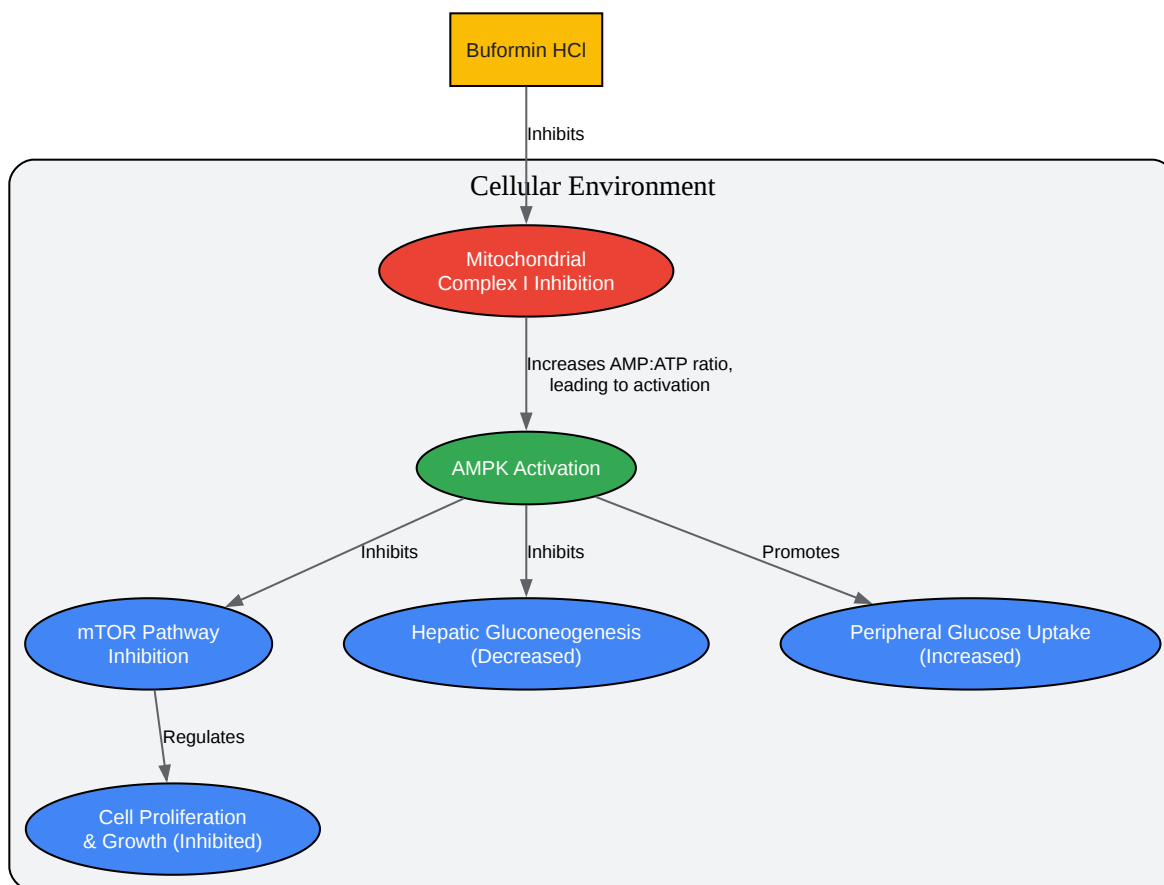
Application Workflow & Signaling Pathway

The following diagrams illustrate the logical flow from stock solution preparation to a typical cell-based experiment and the core signaling pathway targeted by buformin.



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Caption: Experimental workflow from stock preparation to analysis.



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Caption: Simplified signaling pathway of Buformin via AMPK activation.

Conclusion

The reliability of experimental data generated using buformin hydrochloride is directly dependent on the meticulous preparation and handling of the compound. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can ensure the integrity, reproducibility, and safety of their work, enabling accurate investigation into the critical metabolic pathways regulated by AMPK.

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- To cite this document: BenchChem. [Application Notes & Protocols: Preparation and Use of Buformin Hydrochloride Stock Solutions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265899/docs#application-notes-protocols-preparation-and-use-of-buformin-hydrochloride-stock-solutions\]](https://www.benchchem.com/product/b1265899/docs#application-notes-protocols-preparation-and-use-of-buformin-hydrochloride-stock-solutions)

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